
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neurotransmission.
作用機序
MRS2578 selectively binds to the P2Y6 receptor and inhibits its activation by extracellular UDP. This receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) pathway and leads to the release of intracellular calcium. MRS2578 inhibits this pathway by blocking the coupling of the receptor to the Gq/11 protein, thereby preventing the release of intracellular calcium.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different systems. In the brain, MRS2578 inhibits the release of glutamate and GABA, which are neurotransmitters involved in synaptic transmission. In the immune system, MRS2578 inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. In the cardiovascular system, MRS2578 has been found to inhibit platelet aggregation and reduce blood pressure.
実験室実験の利点と制限
MRS2578 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor in various systems. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the limitations of MRS2578 is its low potency, which requires high concentrations to achieve significant effects. Another limitation is its limited availability, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on MRS2578. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. Another direction is to develop more potent and selective P2Y6 receptor antagonists that can be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact role of the P2Y6 receptor in various physiological processes and its potential as a drug target.
合成法
The synthesis of MRS2578 involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetophenone to form the intermediate product. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently coupled with 2-nitrophenylethanesulfonamide to yield MRS2578. The overall yield of this process is around 20%.
科学的研究の応用
MRS2578 has been extensively studied in various scientific research fields, including neuroscience, immunology, and pharmacology. In neuroscience, MRS2578 has been shown to modulate neurotransmission by inhibiting the release of glutamate and GABA in the brain. In immunology, MRS2578 has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response. In pharmacology, MRS2578 has been used as a tool compound to study the P2Y6 receptor and its role in various physiological processes.
特性
IUPAC Name |
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11-6-7-13(10-15-11)16-22(20,21)9-8-12-4-2-3-5-14(12)17(18)19/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNAZRPMFDZWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
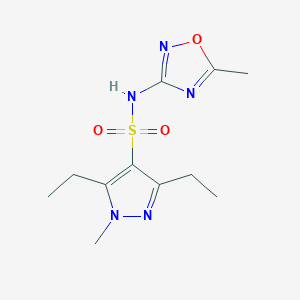
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
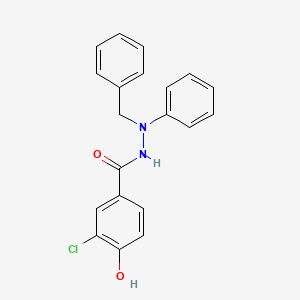
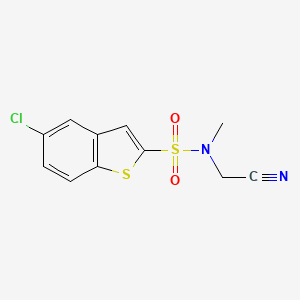
![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
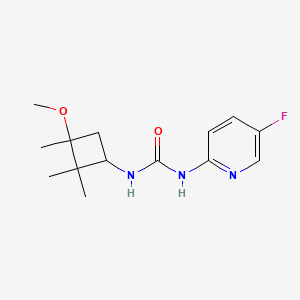
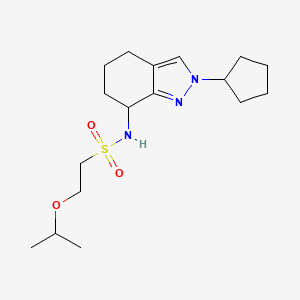
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)